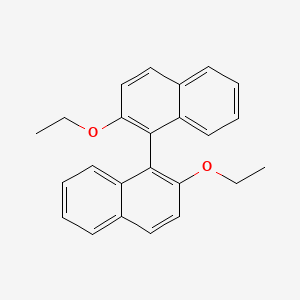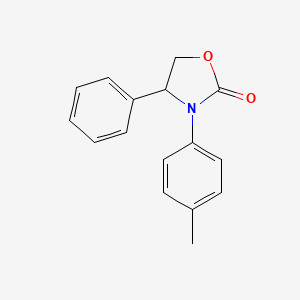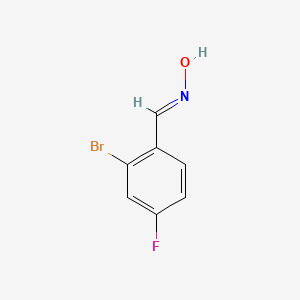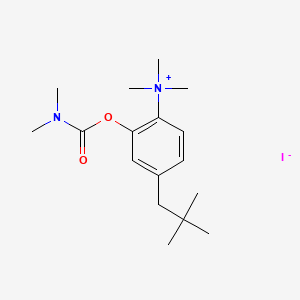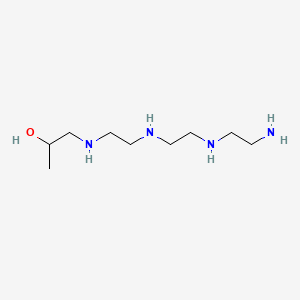
Tungsten difluoride monosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten difluoride monosulfide is a chemical compound with the formula F₂SW and a molecular weight of 253.90 g/mol . This compound is part of the broader family of tungsten compounds, which are known for their unique properties and applications in various fields.
Métodos De Preparación
The synthesis of tungsten difluoride monosulfide typically involves the reaction of tungsten hexafluoride (WF₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction is carried out in a chemical vapor deposition (CVD) system, where the tungsten hexafluoride is reduced by hydrogen sulfide to form this compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial production methods for this compound are similar to those used in laboratory synthesis but on a larger scale. These methods often involve the use of advanced CVD systems to produce high-purity this compound for various applications.
Análisis De Reacciones Químicas
Tungsten difluoride monosulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
Oxidation: When exposed to oxygen, this compound can undergo oxidation to form tungsten trioxide (WO₃) and sulfur dioxide (SO₂).
Reduction: Reduction reactions typically involve the use of hydrogen gas, which can reduce this compound to tungsten metal and hydrogen sulfide.
Substitution: Substitution reactions often involve the replacement of fluorine atoms with other halogens, such as chlorine or bromine, resulting in the formation of tungsten dichloride monosulfide or tungsten dibromide monosulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tungsten difluoride monosulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and nanotechnology. Some of its notable applications include:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation reactions.
Electrochemical Energy Storage: This compound is used in the development of advanced batteries and supercapacitors due to its excellent electrochemical properties.
Nanotechnology: this compound is used in the synthesis of nanomaterials, which have applications in electronics, photonics, and other advanced technologies.
Mecanismo De Acción
The mechanism by which tungsten difluoride monosulfide exerts its effects is primarily related to its unique electronic structure and chemical properties. The compound interacts with various molecular targets and pathways, depending on the specific application.
In catalysis, for example, this compound facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. In electrochemical applications, the compound’s ability to undergo reversible redox reactions makes it an ideal material for energy storage devices.
Comparación Con Compuestos Similares
Tungsten difluoride monosulfide can be compared with other similar compounds, such as tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂). These compounds share some common features, such as layered structures and excellent lubricating properties . this compound is unique in its combination of fluorine and sulfur atoms, which imparts distinct chemical and physical properties.
Tungsten Disulfide (WS₂): Known for its use as a solid lubricant and in electrochemical applications.
Molybdenum Disulfide (MoS₂): Widely used in lubrication, catalysis, and as a material for electronic devices.
Propiedades
Número CAS |
41831-78-1 |
|---|---|
Fórmula molecular |
F2SW |
Peso molecular |
253.90 g/mol |
Nombre IUPAC |
difluoro(sulfanylidene)tungsten |
InChI |
InChI=1S/2FH.S.W/h2*1H;;/q;;;+2/p-2 |
Clave InChI |
PWIMVMSWBMGTQM-UHFFFAOYSA-L |
SMILES canónico |
F[W](=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


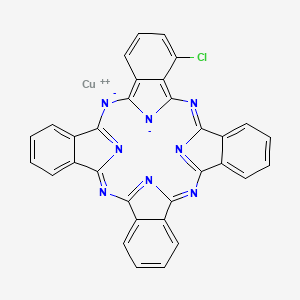

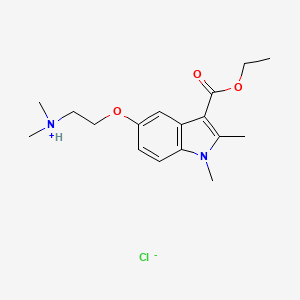

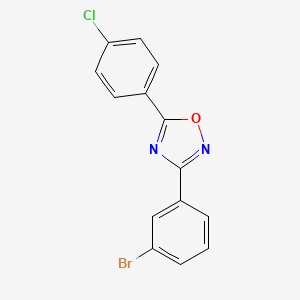
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
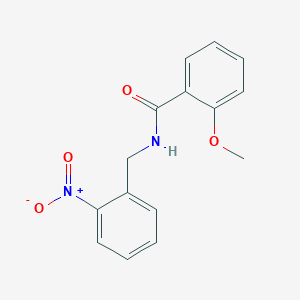

![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
